molecular formula C18H16N2O4 B2517360 methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate CAS No. 1211733-66-2

methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate

Cat. No.: B2517360
CAS No.: 1211733-66-2
M. Wt: 324.336
InChI Key: MFDJJMPJSXBGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furan ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology

In biological research, pyrimidine derivatives are often investigated for their potential as enzyme inhibitors or as ligands for various biological targets.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((6-oxo-4-phenylpyrimidin-1(6H)-yl)methyl)furan-2-carboxylate
  • Methyl 5-((6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate

Uniqueness

Methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position and nature of substituents on the pyrimidine ring can significantly affect the compound’s properties, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 5-[[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12-3-5-13(6-4-12)15-9-17(21)20(11-19-15)10-14-7-8-16(24-14)18(22)23-2/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDJJMPJSXBGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.